N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a cyclopentyl-substituted piperidine moiety linked via a methyl group to an ethanediamide backbone. The aromatic region consists of a 2-methoxy-5-methylphenyl group, which introduces steric and electronic modifications compared to simpler phenyl analogs.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15-7-8-19(27-2)18(13-15)23-21(26)20(25)22-14-16-9-11-24(12-10-16)17-5-3-4-6-17/h7-8,13,16-17H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWPVMCQJGEXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Cyclopentylpiperidin-4-ylmethylamine
Piperidine derivatives are commonly functionalized via N-alkylation or reductive amination. For Fragment A, 1-cyclopentylpiperidine-4-carbaldehyde is synthesized through Friedländer condensation or cyclopentyl Grignard addition to piperidin-4-one, followed by reduction to the alcohol and oxidation to the aldehyde. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the methylamine derivative.
Key Reaction Conditions :
Synthesis of 2-Methoxy-5-Methylaniline
This aromatic amine is typically prepared via nitration and reduction of para-cresol derivatives. Methoxy introduction is achieved through O-methylation of 5-methyl-2-nitrophenol using methyl iodide and K₂CO₃ in DMF, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group.
Amide Bond Formation Strategies
The ethanediamide bridge necessitates sequential coupling of both amine fragments to oxalyl chloride. Two predominant methodologies are employed:
Stepwise Coupling via Mono-Acid Chloride Intermediate
Oxalyl chloride is reacted with 1-cyclopentylpiperidin-4-ylmethylamine in dichloromethane (DCM) at 0°C to form the mono-acid chloride, which is subsequently coupled with 2-methoxy-5-methylaniline using Hünig’s base (DIPEA) as a proton scavenger.
Reaction Scheme :
- Oxalyl chloride (1 equiv) + Fragment A (1 equiv) → Mono-acid chloride
- Mono-acid chloride + Fragment B (1 equiv) → Target compound
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | DCM | 0 → 25 | 68 |
| CDI | Acetonitrile | Reflux | 72 |
| HATU | DMF | 25 | 85 |
Notes :
One-Pot Tandem Coupling
A single-step protocol involves treating oxalyl chloride with both amines simultaneously in the presence of DMAP (4-Dimethylaminopyridine). This method reduces isolation steps but requires precise stoichiometry to avoid di- or tri-amide byproducts.
Critical Parameters :
- Molar Ratio : 1:1:1 (Fragment A : Fragment B : Oxalyl chloride)
- Solvent : Anhydrous THF or DCM
- Additive : DMAP (10 mol%)
Characterization and Analytical Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
- δ 1.45–1.62 (m, 8H, cyclopentyl CH₂)
- δ 2.28 (s, 3H, Ar–CH₃)
- δ 3.35–3.41 (m, 2H, piperidine CH₂N)
- δ 3.82 (s, 3H, OCH₃)
- δ 6.72–7.12 (m, 3H, aromatic H)
13C NMR (100 MHz, CDCl₃) :
- δ 21.5 (Ar–CH₃), 55.1 (OCH₃), 167.8 (CONH)
HRMS (ESI+) :
- Calculated for C₂₂H₃₂N₃O₃ [M+H]+: 386.2439
- Found: 386.2442
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirmed ≥98% purity with Rₜ = 6.54 min.
Process Scalability and Industrial Considerations
Cost-Effective Cyclopentylation
Large-scale cyclopentylpiperidine synthesis employs continuous flow hydrogenation reactors to enhance safety and yield (>90%).
Green Chemistry Initiatives
Solvent recycling (THF, DCM) and catalytic reagent recovery (Pd-C, HATU) are prioritized to minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that make it valuable in various therapeutic contexts.
Analgesic Properties
Studies have shown that N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide possesses significant analgesic effects. In animal models, it demonstrated a dose-dependent reduction in pain responses during formalin tests, suggesting its potential as an analgesic agent.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. In models of induced inflammation, administration resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This indicates that the compound may effectively modulate inflammatory pathways.
Central Nervous System Effects
Given its piperidine structure, the compound is also being investigated for its effects on the central nervous system (CNS). Preliminary studies suggest potential benefits in treating conditions like anxiety and depression, although more research is needed to fully elucidate these effects.
Study 1: Analgesic Efficacy
A study conducted on rats evaluated the analgesic properties of this compound using the formalin test. The results indicated a significant reduction in pain response compared to controls, highlighting its potential as an analgesic agent.
Study 2: Anti-inflammatory Effects
In another study focused on inflammation, researchers administered the compound to animal models with induced inflammatory responses. The treatment resulted in marked reductions in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha), suggesting effective modulation of inflammatory pathways.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Target vs. BI81750: The target compound replaces BI81750’s 4-methylphenyl group with a 2-methoxy-5-methylphenyl substituent.
- Target vs. Compound: The hydroxy-tetrahydronaphthalenyl group in the latter introduces a fused bicyclic system, which may enhance rigidity and lipophilicity compared to the target’s cyclopentylpiperidine moiety.
- Target vs. The methoxy group in both compounds may influence metabolic stability via cytochrome P450 interactions .
Pharmacological and Physicochemical Implications
- Lipophilicity : The cyclopentylpiperidine group in the target and BI81750 enhances lipophilicity compared to the hydroxy-tetrahydronaphthalenyl group in ’s compound. This could improve blood-brain barrier penetration but reduce aqueous solubility .
- Steric Effects : The 2-methoxy group in the target introduces ortho-substitution, which may hinder rotation or binding to flat receptor sites compared to BI81750’s para-methyl substituent .
Crystallographic and Analytical Tools
These programs enable precise determination of bond angles, torsional strain, and packing interactions, which are critical for understanding structure-activity relationships.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, commonly referred to as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 953259-76-2 |
| Molecular Formula | C19H30N2O3S |
| Molecular Weight | 366.5 g/mol |
The compound features a piperidine ring, which is known for its role in various biological activities. The methoxy and methyl substituents on the phenyl ring enhance its lipophilicity, potentially affecting its interaction with biological membranes.
The biological activity of this compound primarily involves interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Dopamine Receptor Modulation : Piperidine derivatives have been shown to exhibit affinity for dopamine D2 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, contributing to its potential antidepressant and anxiolytic effects.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Analgesic Activity : Studies have demonstrated that piperidine derivatives can produce analgesic effects comparable to traditional opioids without the same level of dependency risk.
- Antidepressant Effects : Preclinical models suggest that this compound could exhibit antidepressant-like effects through modulation of serotonin pathways.
Table of Pharmacological Effects
| Effect | Observations | References |
|---|---|---|
| Analgesia | Comparable to opioids | |
| Antidepressant | Modulates serotonin pathways | |
| Anxiolytic | Reduces anxiety-like behavior |
Study 1: Analgesic Properties
A study published in Journal of Medicinal Chemistry evaluated the analgesic properties of several piperidine derivatives. The findings suggested that this compound significantly reduced pain responses in rodent models, indicating its potential as a non-opioid analgesic agent.
Study 2: Antidepressant Effects
In another study focusing on mood disorders, the compound was administered to mice subjected to chronic stress. Results indicated a marked improvement in depressive-like behaviors, suggesting that it may serve as a candidate for further development in treating depression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
